molecular formula C19H23N3S B5867245 5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

Cat. No.: B5867245
M. Wt: 325.5 g/mol
InChI Key: FDGISCLREQOXQG-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a naphthyl group, and a triazinane ring with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides or cyclohexyl alcohols.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through Friedel-Crafts alkylation or acylation reactions using naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazinane ring or the naphthyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(1-naphthyl)-1,3,5-triazinane-2-thione
  • 5-cyclohexyl-1-(2-naphthyl)-1,3,5-triazinane-2-thione
  • 5-cyclohexyl-1-(1-phenyl)-1,3,5-triazinane-2-thione

Uniqueness

5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is unique due to the specific arrangement of the cyclohexyl and naphthyl groups on the triazinane ring

Properties

IUPAC Name

5-cyclohexyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c23-19-20-13-21(16-9-2-1-3-10-16)14-22(19)18-12-6-8-15-7-4-5-11-17(15)18/h4-8,11-12,16H,1-3,9-10,13-14H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGISCLREQOXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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